2-Chloronicotinimidamide

physicochemical properties solubility permeability

Scaling a medicinal chemistry campaign requiring a halogenated amidine building block? 2-Chloronicotinimidamide solves cost and safety challenges of bromo analogs. • >40× cost advantage vs 2-bromo analog for pilot-plant synthesis • Dual C-Cl handle for Suzuki-Miyaura parallel library synthesis • Nucleophilic amidine enables cyclocondensation/guanidinylation chemistries not possible with amide. Trusted for kinase & PARP inhibitor diversification.

Molecular Formula C6H6ClN3
Molecular Weight 155.58 g/mol
CAS No. 473464-13-0
Cat. No. B1612902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloronicotinimidamide
CAS473464-13-0
Molecular FormulaC6H6ClN3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=N)N
InChIInChI=1S/C6H6ClN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9)
InChIKeyVZMZEHUJMNONNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloronicotinimidamide: Dual-Function Pyridine Scaffold


2-Chloronicotinimidamide (CAS 473464-13-0), also systematically named 2-chloropyridine-3-carboximidamide, is a heterocyclic building block characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with an amidine (–C(=NH)NH₂) functional group [1]. This compound exists as a crystalline solid with a molecular weight of 155.58 g/mol [1]. Its structure uniquely combines a reactive aryl halide handle suitable for transition-metal-catalyzed cross-coupling reactions with a nucleophilic amidine moiety that enables cyclocondensation and guanidinylation chemistries not possible with the corresponding amide [2]. This dual reactivity profile positions 2-chloronicotinimidamide as a versatile intermediate in the synthesis of agrochemicals, kinase inhibitors, and PARP-targeted agents [2].

Dual reactivity

Aryl chloride for cross-coupling; amidine for cyclocondensation and guanidinylation.

Amidine advantage

Higher H-bond donor count and basicity vs. amide – enables pyrimidine and imidazoline formation.

Scalable procurement

Multi-vendor availability at 95% purity; reported >40× cost benefit over bromo analog.

2-Chloronicotinimidamide: Amidine Advantage Over Amide


Substituting 2-chloronicotinimidamide with a generic 2-chloronicotinamide (CAS 10366-35-5) or an unsubstituted nicotinimidamide leads to divergent reactivity and physicochemical properties that fundamentally alter a synthetic route. The amidine group in 2-chloronicotinimidamide provides two hydrogen bond donor sites and higher basicity compared to the amide's single donor, enabling critical condensation reactions for pyrimidine and imidazoline formation that the amide cannot perform [1]. Furthermore, the 2-chloro substituent strongly modulates LogP relative to unsubstituted nicotinimidamide, impacting partition coefficients relevant to both purification and biological target engagement [2]. These structural distinctions mean that a generic alternative cannot serve as a drop-in replacement without re-optimizing entire synthetic sequences, particularly in medicinal chemistry campaigns where scaffold decoration depends on the precise juxtaposition of the chlorine and amidine groups [3].

If using 2-chloronicotinamide
2-Chloronicotinimidamide: HBD=2, higher basicity; supports cyclocondensation and guanidine synthesis.
2-Chloronicotinamide: HBD=1, lower nucleophilicity; cannot replicate amidine-driven ring closures.
If using 2-bromonicotinimidamide
2-Chloronicotinimidamide: C-Cl BDE ≈327 kJ/mol; controlled cross-coupling with less homocoupling.
2-Bromonicotinimidamide: C-Br BDE ≈285 kJ/mol; higher reactivity may reduce chemoselectivity and increase by-products.
Procurement and scalability
2-Chloronicotinimidamide available in bulk from multiple vendors; reported cost >40× lower per gram than bromo analog.
Bromo analog pricing may limit scale-up feasibility; supply chain narrower.

2-Chloronicotinimidamide: Physicochemical, Reactivity & Procurement Evidence


Amidine vs. Amide: Hydrogen Bond Donor and LogP Differences

The amidine functionality in 2-chloronicotinimidamide bestows two hydrogen bond donors (HBD=2), double that of its direct amide analog, 2-chloronicotinamide (HBD=1). This significantly alters logP, with the target compound exhibiting an XLogP3 of 0.8 versus 1.6 for 2-chloronicotinamide [1][2]. This 0.8-unit decrease in LogP for the target compound indicates a substantially higher relative hydrophilicity. The corresponding Topological Polar Surface Area (TPSA) is equivalent between the two compounds at 62.8 Ų, suggesting the LogP difference is driven exclusively by the increased hydrogen bonding capacity [1][2].

HBD & LogP shift
Reported
ΔXLogP3 = -0.8 (target 0.8 vs. amide 1.6); HBD: 2 vs. 1
Supports higher hydrophilicity and altered retention; may improve aqueous solubility.
Computed values; experimental validation advised.
physicochemical properties solubility permeability lead optimization

Chlorine vs. Bromine: Cross-Coupling Reactivity

The 2-chloro substituent on the pyridine ring provides a well-balanced electrophilic site for Pd-catalyzed cross-couplings. The C-Cl bond (bond dissociation energy ~327 kJ/mol) is significantly less reactive than the C-Br bond (~285 kJ/mol) found in 2-bromonicotinimidamide, offering superior chemoselectivity in the presence of other reducible or reactive functional groups [1]. In the context of the carboximidamide scaffold, this allows for late-stage diversification where a bromine handle would be too labile, as evidenced by the use of 2-chloropyridine-3-carboximidamides in patent literature for constructing complex kinase inhibitor libraries [2].

C–Cl vs. C–Br BDE
Class-level inference
C–Cl ≈327 kJ/mol; Δ ≈42 kJ/mol vs. C–Br
May enable site-selective coupling with lower homocoupling risk.
Inferred from aryl halide bond energies; reaction-dependent.
cross-coupling Suzuki coupling Buchwald-Hartwig C-H activation

Procurement Cost Advantage vs. Bromo Analog

A definitive procurement advantage exists for 2-chloronicotinimidamide over its brominated analog. Commercial pricing data indicates that 2-bromopyridine-3-carboximidamide costs substantially more, with a 0.25g unit listed at approximately $1,078 by a major supplier, reflecting the more expensive starting materials and lower throughput for brominated intermediates [1]. In contrast, 2-chloronicotinimidamide is available from multiple global suppliers at a standard purity of 95% with typical bulk pricing well below this threshold, making it the economically viable choice for multi-step synthetic sequences [2].

Procurement cost
Reported
>40× lower cost per gram vs. 2-bromo analog (vendor data)
May significantly reduce intermediate cost for multi-step synthesis.
Indicative discovery-scale pricing; bulk quotes may vary.
procurement cost of goods supply chain scale-up

Amidine Scaffold in PARP & Kinase Inhibitor Patents

The nicotinimidamide pharmacophore is clinically validated, as demonstrated by the PARP inhibitor BGP-15 (N-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide), which exhibits an IC50 of 120 µM against PARP . While this is not a direct measurement for 2-chloronicotinimidamide, it establishes an in-class biological relevance for the unsubstituted core. The presence of the 2-chloro substituent on 2-chloronicotinimidamide offers a crucial vector for further diversity-oriented synthesis to optimize potency and selectivity off this core. A structurally related series of 2-chloropyridine-3-carboxamides is claimed in patents for their pharmaceutical utility, highlighting the regulatory and commercial relevance of this specific substitution pattern [1].

Amidine pharmacophore
Class-level inference
BGP-15 (nicotinimidamide core): PARP1 IC50 120 µM
Supports class-level biological relevance for library design.
Direct activity of 2-chloro derivative not reported.
PARP inhibitor medicinal chemistry pharmacophore BGP-15

2-Chloronicotinimidamide: Key Research & Industrial Applications


Kinase and PARP Inhibitor Library Synthesis

2-Chloronicotinimidamide serves as the core diversification point for generating libraries of nicotinimidamide-based kinase or PARP inhibitors. The chlorine atom enables rapid parallel synthesis via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the amidine can be concurrently or subsequently modified to tune pharmacophore binding and pharmacokinetic properties. This is supported by its computed LogP (0.8) which is well within the drug-like space, and the precedent of the clinical candidate BGP-15 which shares the pharmacophore [1].

Phycomycete-Control Agent Synthesis

The compound is an advanced intermediate for synthesizing 2-chloronicotinic acid amide derivatives, which are patented as agents against plant diseases caused by phycomycetes (e.g., downy mildews). The specific reactivity of the 2-chloro substituent is critical for achieving the substitution patterns required for high fungicidal activity as outlined in JP-H04124107-A [2]. The controlled C-Cl reactivity is preferred over a C-Br bond to prevent off-target reactions during large-scale pesticide synthesis.

Cost-Effective Scale-Up of Chloro-Amidine Heterocycles

For process R&D groups scaling up a synthetic route that requires a halogenated amidine building block, 2-chloronicotinimidamide is the economical and scalable choice. Its commercial availability in bulk from multiple vendors, combined with a >40x cost advantage over its 2-bromo analog, makes it the only practical substrate for pilot-plant synthesis. The lower reactivity of the C-Cl bond also translates to safer, more controlled large-scale thermal reaction profiles compared to the brominated alternative [3].

Guanidinium-Based Catalysts and Functional Materials

The nucleophilic amidine group of 2-chloronicotinimidamide can be functionalized to create guanidine or amidinium salts. This provides a pathway to novel organocatalysts or ionic liquids with highly tunable properties. The 2-chloro substituent provides an orthogonal synthetic handle for attaching the scaffold to polymeric supports or further tuning the electronic properties of the catalyst [3].

Application
Selection Property
Validation Focus
Kinase / PARP library synthesis
Dual reactive handles (Cl + amidine) for parallel diversification
Suzuki coupling efficiency; amidine cyclocondensation scope
Phycomycete-control agent synthesis
Controlled C–Cl reactivity for targeted amide functionalization
Synthetic route to patented amide derivatives (plant disease research)
Scale-up of chloro-amidine heterocycles
Multi-vendor bulk availability; favorable cost vs. bromo analog
Process safety profile; cost-in-use analysis
Guanidinium-based catalysts & materials
Nucleophilic amidine for guanidine/amidinium salt formation
Catalytic activity; immobilization on polymeric supports
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